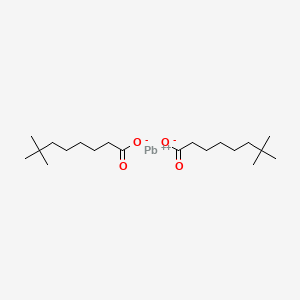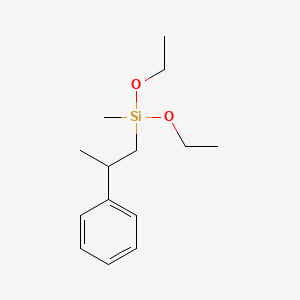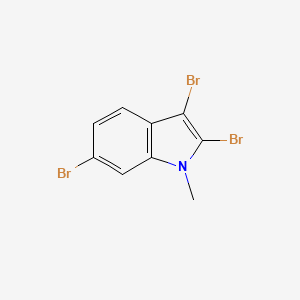
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is an organic compound with the molecular formula C11H19NO2. This compound is part of the ester family, which are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester typically involves the esterification of 3,4-Pentadienoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Catalyst: Common acid catalysts include sulfuric acid or hydrochloric acid.
Solvent: Methanol is used as both the reactant and the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
科学研究应用
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
作用机制
The mechanism of action of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological molecules to exert its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
Ethyl 2-methyl-3,4-pentadienoate: This compound is similar in structure but has an ethyl group instead of a diethylamino group.
3,4-Pentadienoic acid, 2-methyl-, ethyl ester: Another similar compound with a different substitution pattern.
Uniqueness
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets.
属性
CAS 编号 |
73256-44-7 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
InChI |
InChI=1S/C12H21NO2/c1-6-10(7-2)11(12(14)15-5)13(8-3)9-4/h11H,1,7-9H2,2-5H3 |
InChI 键 |
RMRHIPATFGYXCI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C=C)C(C(=O)OC)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






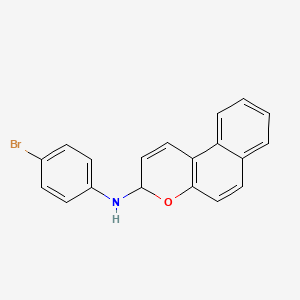
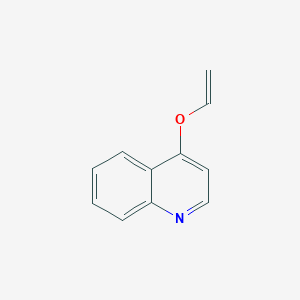
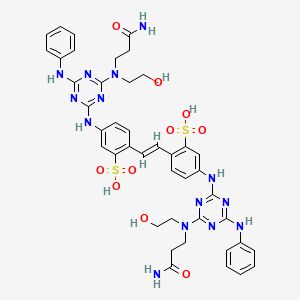

![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
